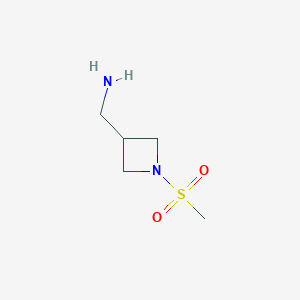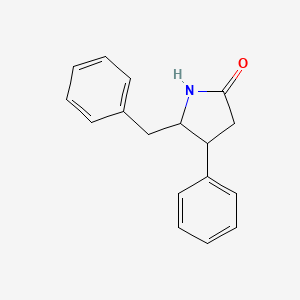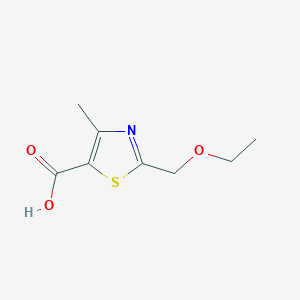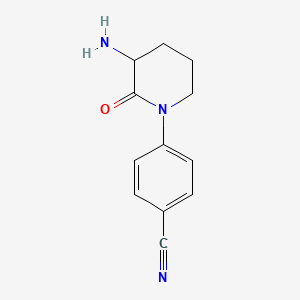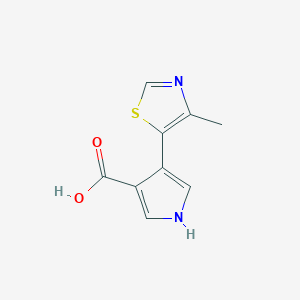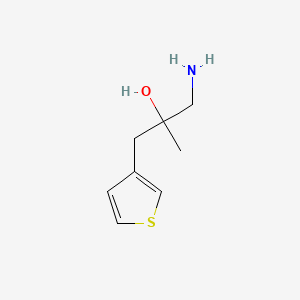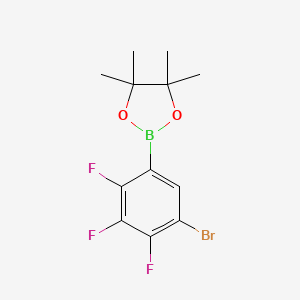
2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound “2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely a boronic ester derived from a bromo-trifluorophenyl core . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl ring substituted with bromo and trifluoro groups, attached to a boronic ester group .Chemical Reactions Analysis
Boronic esters are typically used in Suzuki-Miyaura cross-coupling reactions. They can react with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 2-(5-bromo-2,3,4-trifluorophenyl)propan-2-ol, has a predicted boiling point of 290.1±35.0 °C and a predicted density of 1.772±0.06 g/cm3 .科学的研究の応用
Polymer Synthesis and Modification
Researchers have utilized derivatives similar to 2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the synthesis of advanced polymers. For example, Fischer et al. (2013) explored the use of three-coordinate complexes for initiating Suzuki-Miyaura chain growth polymerization, leading to heterodisubstituted polyfluorenes with precisely controlled molecular weights and functional groups, enabling the production of stable nanoparticles exhibiting bright fluorescence emission (Fischer, Baier, & Mecking, 2013). This methodology underscores the potential of such compounds in creating materials with specific optical properties.
Material Science and Nanotechnology
In the realm of material science, Yokoyama et al. (2007) demonstrated the utilization of a similar boronate compound in palladium-catalyzed polycondensation, which afforded well-defined polyfluorenes with narrow molecular weight distributions through a chain-growth polymerization mechanism. This technique is significant for fabricating polymers with tailored properties for electronic and photonic applications (Yokoyama et al., 2007).
Advanced Functional Materials
De Roo et al. (2014) explored the synthesis of functionalized polyfluorenes that were used as stabilizing ligands for cadmium selenide quantum dots, creating hybrid particles. This approach highlights the potential of using boronate-ester derivatives for the development of organic/inorganic semiconductor hybrid materials with possible applications in optoelectronics and photovoltaics (De Roo et al., 2014).
Synthesis of Novel Compounds
Das et al. (2015) reported on the synthesis of pinacolylboronate-substituted stilbenes and their application to the synthesis of boron-capped polyenes, showcasing the versatility of boronate compounds in synthesizing novel organic molecules with potential applications in new materials for liquid crystal display (LCD) technology and as intermediates for drugs targeting neurodegenerative diseases (Das et al., 2015).
作用機序
Safety and Hazards
The safety and hazards of this compound would also depend on its specific structure. For example, a related compound, (5-Bromo-2,3,4-trifluorophenyl)methanol, has a GHS07 pictogram and a warning signal word, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .
特性
IUPAC Name |
2-(5-bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BBrF3O2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)9(16)10(17)8(6)15/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKXPDQZXAYMAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



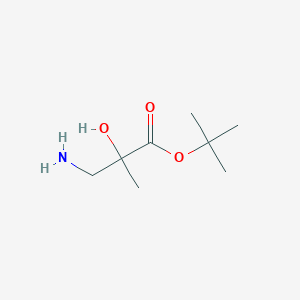
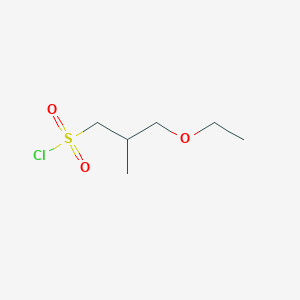
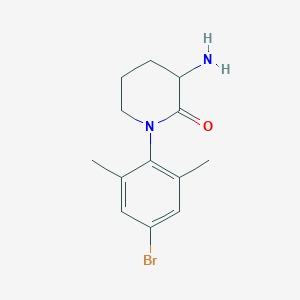
![Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1528834.png)
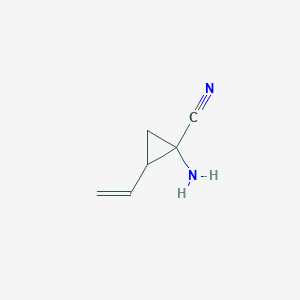
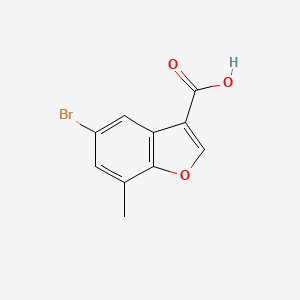
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1528838.png)
